3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-[(4-Chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Its structure includes two key substituents: a 4-chlorophenylmethyl group at position 3 and a 4-methoxyphenylacetyl moiety at position 6. The chlorine atom (electron-withdrawing) and methoxy group (electron-donating) confer distinct electronic and steric properties, influencing its pharmacological profile and synthetic accessibility. This compound is part of a broader class of spirocyclic derivatives investigated for CNS activity, enzyme inhibition (e.g., HIF prolyl hydroxylase), and receptor modulation (e.g., 5-HT2A) .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-31-19-8-4-16(5-9-19)14-20(28)26-12-10-23(11-13-26)21(29)27(22(30)25-23)15-17-2-6-18(24)7-3-17/h2-9H,10-15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVNAWJKJOMMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as 4-chlorobenzyl chloride, 4-methoxyphenylacetic acid, and various amines. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant anticancer properties. For instance, derivatives of triazole compounds have shown efficacy against various cancer cell lines. In vitro studies demonstrated that certain synthesized triazole derivatives displayed high anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has shown that similar triazole derivatives can inhibit inflammatory pathways in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of triazole derivatives have been well-documented. Compounds synthesized from related structures have been screened against various bacterial strains and fungi, showing promising results . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups, such as the chlorophenyl and methoxyphenyl moieties in this compound, significantly influences biological activity. Studies indicate that modifications in these groups can enhance potency and selectivity against target cells .
Case Study 1: Anticancer Activity
A study published in MDPI evaluated a series of triazole derivatives for their anticancer effects on human colon cancer cell lines (HCT 116). Among the tested compounds, one derivative exhibited an IC50 value of 4.363 μM, indicating strong anticancer activity compared to doxorubicin .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory agents, a series of Mannich bases derived from triazole showed significant inhibition of pro-inflammatory cytokines in vitro. The most potent compounds were further evaluated for analgesic activity in animal models, demonstrating efficacy comparable to standard anti-inflammatory drugs .
Table 1: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and overall pharmacodynamics are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Implications
The table below highlights key structural differences and pharmacological findings for analogous 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives:
Key Observations :
- Substituent Effects :
- Core Rigidity : The imidazolidine-2,4-dione core is critical for activity. Replacement with imidazole-2,4-dione abolished HIF inhibitory effects in analogues .
Receptor Binding and Enzyme Inhibition
- 5-HT2A Antagonism : RS102221 (2 mg/kg) showed potent 5-HT2A/2C antagonism, reducing head twitches in rodents . The target compound’s methoxyphenylacetyl group may enhance selectivity over 5-HT2C due to steric hindrance.
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirohydantoin class, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a complex spiro structure that contributes to its unique biological properties. The presence of the chlorophenyl and methoxyphenyl groups enhances its interaction with biological targets.
Research indicates that compounds within the triazaspirodecane family function primarily as inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes play a critical role in regulating hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. By inhibiting PHDs, these compounds can lead to increased erythropoietin (EPO) production, promoting red blood cell formation and potentially treating anemia .
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against colon cancer cells (HCT 116), with IC50 values indicating potency comparable to established chemotherapeutics .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against several pathogens. In vitro tests demonstrated efficacy against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some derivatives of triazaspiro compounds have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurological disorders .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity in HCT 116 | |
| Antimicrobial | Effective against S. aureus and C. albicans | |
| Neuroprotective | Potential benefits in neurological disorders |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on HCT 116 cell lines. Results indicated that the compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.
- Inhibition of PHD Enzymes : In a series of experiments designed to assess the pharmacodynamics of spirohydantoins, this compound was shown to inhibit PHD1-3 effectively, leading to increased levels of HIF-1α and subsequent upregulation of EPO in vivo .
- Antimicrobial Testing : The antimicrobial properties were tested using disk diffusion methods against common pathogens. The compound exhibited zones of inhibition comparable to standard antibiotics, validating its potential as a therapeutic agent in infectious diseases .
Q & A
Q. What are the key challenges in synthesizing this spirocyclic compound, and how can reaction conditions be optimized?
The synthesis of spirocyclic compounds often requires precise control over stereochemistry and regioselectivity. For analogs like this compound, a multi-step approach is typically employed:
- Step 1 : Formation of the spirocyclic core via cyclization reactions (e.g., using tert-butyl carbamate intermediates and HCl in dioxane at 0°C to room temperature) .
- Step 2 : Functionalization of the core with substituents (e.g., 4-chlorophenylmethyl and 4-methoxyphenylacetyl groups) via nucleophilic substitution or acylation.
- Optimization : Monitor reaction progress via TLC, adjust stoichiometry of sulfonyl chlorides/acid chlorides, and use column chromatography (e.g., CH2Cl2/MeOH 9:1) for purification .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of spectroscopic and crystallographic methods:
- 1H/13C NMR : Analyze proton environments (e.g., δ 9.01 ppm for NH in DMSO-d6) and carbonyl resonances (C=O at ~1675 cm⁻¹ in IR) .
- X-ray Crystallography : Resolve the spirocyclic conformation and bond angles (e.g., monoclinic P21/c space group, β = 94.46°) .
- Elemental Analysis : Validate purity (e.g., C 58.01% vs. Calcd 58.05% for C23H23ClFN3O5) .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
SAR studies for spirocyclic derivatives highlight critical substituent effects:
- 4-Chlorophenyl Group : Enhances lipophilicity and receptor binding affinity .
- 4-Methoxyphenylacetyl Moiety : Modulates electronic effects (e.g., electron-donating methoxy group improves stability) .
- Spirocyclic Core : Rigidity influences conformational stability and target selectivity .
Method : Synthesize analogs with substituent variations (e.g., fluorophenyl, methylbenzamide) and compare bioactivity (e.g., anticonvulsant ED50 values) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions may arise from differences in assay conditions or metabolic stability. Address them via:
- Standardized Assays : Use uniform protocols (e.g., maximal electroshock seizure tests for anticonvulsant activity) .
- Metabolic Profiling : Assess stability in liver microsomes to identify labile groups (e.g., ester hydrolysis in acidic conditions) .
- Computational Modeling : Perform docking studies to correlate activity with binding pocket interactions (e.g., GABA receptor homology models) .
Q. How can crystallographic data inform the rational design of derivatives?
X-ray structures reveal bond lengths, angles, and non-covalent interactions critical for activity:
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal Analysis : Use DSC to determine melting points (e.g., mp = 198–231°C for analogs) and identify phase transitions .
- Light Exposure Tests : Assess photodegradation under UV/visible light using LC-MS .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
